N-(2-Phenylethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Description
N-(2-Phenylethyl)-8-azabicyclo[321]oct-2-ene-8-carboxamide is a complex organic compound with a unique bicyclic structure
Properties
IUPAC Name |
N-(2-phenylethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-16(17-12-11-13-5-2-1-3-6-13)18-14-7-4-8-15(18)10-9-14/h1-7,14-15H,8-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEIMMBPTKKYLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenylethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the phenethyl group and the carboxamide functionality. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound’s high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Phenylethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Medicinal Chemistry
1. Opioid Receptor Modulation
N-(2-Phenylethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide has been studied for its role as a mu-opioid receptor antagonist. Research indicates that compounds of this class can effectively modulate opioid receptors, which are crucial in pain management and addiction treatment. The ability to selectively target these receptors allows for the development of medications that can alleviate pain without the addictive properties associated with traditional opioids .
2. Analgesic Properties
Studies suggest that derivatives of this compound exhibit significant analgesic effects, making them potential candidates for pain relief therapies. The unique bicyclic structure contributes to its binding affinity and selectivity towards specific receptor sites, enhancing its efficacy as an analgesic agent .
Neuroscience Applications
1. Neuroprotective Effects
Preliminary research indicates that this compound may possess neuroprotective properties. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative stress and inflammation play critical roles in neuronal damage. The compound's ability to modulate neurotransmitter systems could provide a therapeutic avenue for protecting neuronal health .
2. Cognitive Enhancement
There is emerging evidence that compounds similar to this compound may enhance cognitive functions by influencing cholinergic pathways in the brain. This could lead to applications in treating cognitive impairments associated with aging or neurodegenerative disorders such as Alzheimer's disease .
Drug Development
1. Structure-Activity Relationship (SAR) Studies
The unique chemical structure of this compound makes it an excellent candidate for SAR studies aimed at optimizing drug efficacy and reducing side effects. By modifying various substituents on the bicyclic framework, researchers can develop more potent analogs with improved pharmacokinetic profiles .
2. Development of Novel Therapeutics
Given its diverse biological activities, this compound serves as a lead structure for the development of novel therapeutics targeting various diseases, including pain management and neurodegenerative conditions. The ongoing exploration of its derivatives may yield new drugs that offer better therapeutic outcomes compared to existing treatments .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-Phenylethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter receptor signaling, or affect ion channel function.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide: Similar structure but lacks the double bond in the bicyclic core.
(1R,5S)-N-phenethyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Uniqueness
N-(2-Phenylethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide is unique due to its specific bicyclic structure and the presence of both a phenethyl group and a carboxamide functionality. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Biological Activity
N-(2-Phenylethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide is a compound of interest due to its potential pharmacological applications, particularly in the realm of opioid receptor modulation. This article provides a detailed examination of its biological activity, focusing on its interaction with opioid receptors, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₆H₂₀N₂O
- Molecular Weight : 256.34 g/mol
- CAS Number : 1796948-06-5
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₂O |
| Molecular Weight | 256.34 g/mol |
| CAS Number | 1796948-06-5 |
Biological Activity Overview
This compound is primarily recognized for its activity at the mu-opioid receptor (MOR). Research indicates that compounds in this class can function as either agonists or antagonists, influencing pain perception and other physiological responses.
Opioid Receptor Interaction
The compound exhibits significant affinity for the mu-opioid receptor, which plays a crucial role in mediating analgesic effects. Studies have shown that derivatives of this compound can selectively modulate opioid receptor activity, providing insights into their potential therapeutic uses in pain management and opioid-induced side effects.
Pharmacological Effects
Research has demonstrated that this compound can induce various pharmacological effects:
- Analgesic Effects : The compound has been noted for its ability to produce analgesia comparable to traditional opioids.
- Antinociceptive Activity : In vivo studies indicate that it can effectively reduce pain responses in animal models, suggesting its potential application in treating pain disorders.
- G-protein Bias : The compound has been associated with biased agonism at the MOR, which may lead to reduced side effects typically associated with opioid use, such as respiratory depression.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Opioid Receptor Selectivity
A study published in MDPI highlighted the selective binding of this compound to the mu-opioid receptor compared to delta and kappa receptors, emphasizing its potential as a targeted analgesic without the broader side effects associated with non-selective opioids .
Study 2: In Vivo Antinociception
Research conducted on mice demonstrated that administration of this compound resulted in significant reductions in pain behaviors in hot plate and tail withdrawal assays, confirming its antinociceptive properties .
Study 3: Biased Agonism and Safety Profile
Another investigation focused on the biased agonism exhibited by this compound at the MOR, revealing that it could promote analgesia while minimizing adverse effects such as constipation and addiction potential typically seen with conventional opioids .
Q & A
Q. What are the key synthetic routes for N-(2-Phenylethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide?
The synthesis typically involves multi-step organic reactions, starting with the functionalization of the 8-azabicyclo[3.2.1]octane core. Critical steps include:
- Amide bond formation : Coupling the bicyclic amine with 2-phenylethylamine using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .
- Substituent introduction : Methanesulfonyl or phenyl groups are added via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
- Purification : Column chromatography or recrystallization ensures >95% purity, validated by HPLC .
Q. How is the structural integrity of this compound verified?
Orthogonal analytical methods are employed:
- NMR spectroscopy : ¹H/¹³C NMR confirms bicyclic framework and substituent positions (e.g., δ 2.8–3.2 ppm for bridgehead protons) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 329.18) .
- X-ray crystallography : Resolves stereochemistry, particularly for chiral centers in the bicyclic system .
Q. What in vitro assays are used for initial biological screening?
- Receptor binding assays : Radioligand displacement studies (e.g., for σ receptors or neurotransmitter transporters) .
- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) with IC₅₀ calculations .
- Cytotoxicity screening : MTT assays on cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across assays?
Discrepancies often arise from:
- Assay conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration) alter ligand-receptor interactions. Validate using standardized protocols .
- Impurity interference : Trace by-products (e.g., des-methyl analogs) may confound results. Employ ultra-pure batches (>99%) and LC-MS monitoring .
- Species-specific effects : Cross-test in human vs. rodent models to identify translational gaps .
Q. What strategies optimize pharmacokinetic properties without compromising bioactivity?
- Lipophilicity adjustment : Introduce polar groups (e.g., sulfonyl in ) to enhance solubility while retaining affinity .
- Metabolic stability : Replace labile moieties (e.g., methylthio groups) with bioisosteres (e.g., trifluoromethyl) to reduce CYP450-mediated degradation .
- Prodrug approaches : Mask carboxylic acid groups with ester prodrugs to improve blood-brain barrier penetration .
Q. How is the mechanism of action elucidated for this compound?
- Target deconvolution : Use affinity chromatography with immobilized ligands to pull down binding proteins .
- Molecular dynamics simulations : Model interactions with receptors (e.g., dopamine transporters) to identify key binding residues .
- Gene knockout models : CRISPR-Cas9-edited cell lines validate target specificity (e.g., loss of activity in receptor-null cells) .
Q. What methods address low yield in large-scale synthesis?
- Flow chemistry : Continuous reactors improve reaction control and scalability for steps like amide coupling .
- Catalyst optimization : Screen palladium/ligand combinations (e.g., XPhos/Pd(OAc)₂) for Suzuki-Miyaura cross-coupling efficiency .
- Solvent engineering : Switch from THF to 2-MeTHF for greener, higher-yielding recrystallization .
Q. How are enantiomeric impurities controlled during synthesis?
- Chiral HPLC : Use columns like Chiralpak IA/IB to monitor enantiomeric excess (ee >98%) .
- Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) in key cyclization steps .
- Crystallization-induced diastereomer resolution : Add chiral tartaric acid derivatives to isolate desired stereoisomers .
Data Analysis & Interpretation
Q. How to analyze contradictory results between in vitro and in vivo efficacy?
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to confirm bioavailability .
- Metabolite identification : Incubate with liver microsomes to detect active/inactive metabolites altering in vivo outcomes .
- Dose-response modeling : Use Hill equation fits to reconcile potency differences across models .
Q. What computational tools predict structure-activity relationships (SAR)?
- QSAR modeling : Train models on datasets (e.g., IC₅₀ values vs. substituent electronegativity) to prioritize analogs .
- Docking software (AutoDock Vina) : Predict binding poses with targets like JAK2 or σ-1 receptors .
- Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications to guide synthetic efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
